
6-(5-Bromo-2-methoxyphenyl)picolinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(5-Bromo-2-methoxyphenyl)picolinaldehyde is an organic compound that belongs to the class of picolinaldehydes. This compound is characterized by the presence of a bromine atom, a methoxy group, and an aldehyde group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Bromo-2-methoxyphenyl)picolinaldehyde typically involves the bromination of 2-methoxyphenylpyridine followed by formylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a formylating agent such as dimethylformamide (DMF) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and formylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(5-Bromo-2-methoxyphenyl)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 6-(5-Bromo-2-methoxyphenyl)picolinic acid.
Reduction: 6-(5-Bromo-2-methoxyphenyl)picolinalcohol.
Substitution: Various substituted picolinaldehydes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(5-Bromo-2-methoxyphenyl)picolinaldehyde is used in various scientific research applications, including:
Biology: In the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Potential use in drug discovery and development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-(5-Bromo-2-methoxyphenyl)picolinaldehyde involves its interaction with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The bromine and methoxy groups may enhance the compound’s binding affinity and specificity for its targets .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-picolinaldehyde: Similar structure but lacks the methoxy group.
6-(2-Methoxyphenyl)picolinaldehyde: Similar structure but lacks the bromine atom.
6-(5-Bromo-2-hydroxyphenyl)picolinaldehyde: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
6-(5-Bromo-2-methoxyphenyl)picolinaldehyde is unique due to the presence of both bromine and methoxy groups, which can influence its reactivity and binding properties. These functional groups can enhance the compound’s solubility, stability, and specificity in various chemical and biological applications .
Propiedades
Fórmula molecular |
C13H10BrNO2 |
|---|---|
Peso molecular |
292.13 g/mol |
Nombre IUPAC |
6-(5-bromo-2-methoxyphenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C13H10BrNO2/c1-17-13-6-5-9(14)7-11(13)12-4-2-3-10(8-16)15-12/h2-8H,1H3 |
Clave InChI |
MQCQSXYJHXDNQK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)Br)C2=CC=CC(=N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




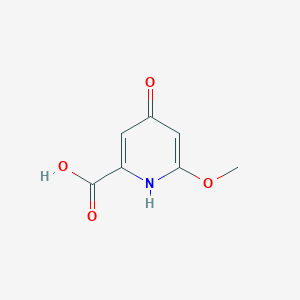


![6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14848466.png)
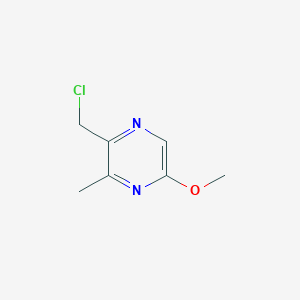

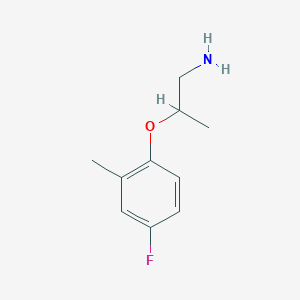

![3-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B14848495.png)
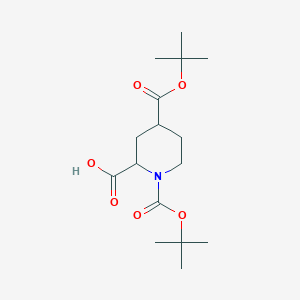
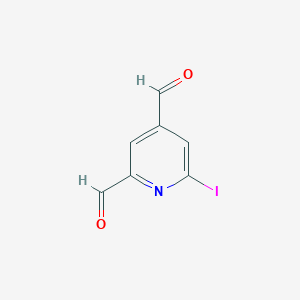
![(2S)-2-[(Tert-butoxycarbonyl)amino]-3-(1H-indol-3-YL)-2-methylpropanoic acid](/img/structure/B14848513.png)
